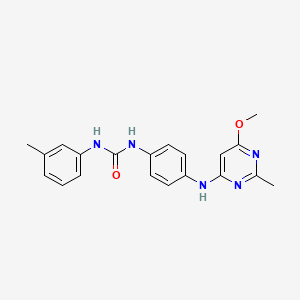

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-13-5-4-6-17(11-13)25-20(26)24-16-9-7-15(8-10-16)23-18-12-19(27-3)22-14(2)21-18/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIWZHWNQULOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea typically involves the following steps:

Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Amination: The pyrimidine intermediate is then subjected to nucleophilic substitution with an aniline derivative to introduce the amino group.

Urea Formation: The final step involves the reaction of the aminopyrimidine with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Scientific Research Applications

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features, biological targets, and key pharmacological data of related compounds:

Functional Group Impact on Activity

- Pyrimidine vs. Quinoxaline Cores: The pyrimidine core in the target compound and RL45 enables ATP-competitive kinase inhibition, whereas quinoxaline derivatives (e.g., XVIId) exhibit anticancer activity via DNA intercalation or topoisomerase inhibition .

- Substituent Effects: The 6-methoxy-2-methylpyrimidine group in the target compound may enhance solubility and hydrogen bonding compared to the 3-chloroquinoxaline in XVIId . The m-tolyl group is conserved in TTU9 and the target compound, suggesting a role in hydrophobic interactions with kinase domains .

Pharmacological Profiles

- Kinase Inhibition : RL45, a structural analogue, inhibits Src kinase with sub-nM affinity by interacting with Asp404 and Met341 residues . The target compound likely shares this mechanism but lacks reported IC₅₀ data.

Thermodynamic and Spectral Data

Biological Activity

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by a urea linkage and a pyrimidine moiety, shows promise in various biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The molecular formula for this compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the methoxy and methyl groups enhances its binding affinity, potentially leading to the inhibition of various cellular processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives reported IC50 values in the low micromolar range against A549 and HCT-116 cancer cell lines, suggesting that similar structural motifs may confer comparable anticancer properties .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

These findings indicate that compounds with similar structural features may serve as effective anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The urea linkage and the pyrimidine ring are believed to facilitate hydrogen bonding interactions with active sites of target enzymes, thereby inhibiting their activity. For example, studies on related compounds have shown them to act as potent inhibitors of tyrosine kinases and other enzymes involved in cancer progression .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of urea derivatives that included pyrimidine rings. These studies highlighted their effectiveness in inhibiting cell proliferation across various cancer cell lines while maintaining lower toxicity levels in normal cells . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyrimidine ring significantly influenced biological activity.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves sequential coupling reactions. Key steps include:

- Formation of the pyrimidine-arylamine intermediate via nucleophilic aromatic substitution (e.g., reacting 6-methoxy-2-methylpyrimidin-4-amine with 4-nitrophenylboronic acid under Pd catalysis) .

- Urea bridge formation using phosgene or carbonyldiimidazole (CDI) to couple the pyrimidine-arylamine intermediate with m-toluidine . Critical reaction parameters include:

- Temperature control (60–80°C for urea formation to avoid side reactions).

- Solvent choice (polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates).

- Purification : Column chromatography with gradients of ethyl acetate/hexane (yields ~65–75% purity) or recrystallization from ethanol/water .

Q. What in vitro assays are recommended for initial evaluation of antitumor activity?

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 µM over 48–72 hours .

- Enzyme inhibition assays : Measure IC50 against kinases (e.g., FGFR1, EGFR) using ADP-Glo™ or fluorescence polarization .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining in treated vs. control cells .

Q. What analytical techniques confirm molecular structure and purity?

- 1H/13C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, urea NH signals at δ 8.5–9.0 ppm) .

- HPLC-MS : Purity >95% with ESI-MS confirming [M+H]+ (calculated m/z: ~408.4) .

- IR spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize inhibitory effects on enzymatic targets?

- Substituent variation : Compare analogs with modified pyrimidine (e.g., ethoxy vs. methoxy) or aryl groups (e.g., m-tolyl vs. p-fluorophenyl) . Example SAR Table :

| Substituent (R1: Pyrimidine) | Substituent (R2: Aryl) | FGFR1 IC50 (nM) | Solubility (µg/mL) |

|---|---|---|---|

| Methoxy (target compound) | m-Tolyl | 12.5 | 8.3 |

| Ethoxy | m-Tolyl | 18.7 | 5.1 |

| Methoxy | p-Fluorophenyl | 9.8 | 6.9 |

| Data adapted from structural analogs in . |

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets, prioritizing residues (e.g., Asp641 in FGFR1 for hydrogen bonding) .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models. If oral bioavailability is <20%, consider prodrug strategies (e.g., esterification of urea NH) .

- Metabolite identification : LC-MS/MS to detect oxidative metabolites (e.g., O-demethylation of methoxy groups) that may reduce activity .

- Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility and tissue penetration .

Q. What methodologies assess selectivity against off-target kinases?

- Kinase panel screening : Test at 1 µM against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan®). A selectivity score (S(10)) <0.01 indicates high specificity .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in lysates by measuring thermal stabilization of FGFR1 vs. off-targets like VEGFR2 .

Q. How can computational modeling predict binding modes with target proteins?

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses. Key interactions include:

- Hydrogen bonding between urea carbonyl and kinase hinge region (e.g., Ala564 in EGFR).

- Hydrophobic packing of m-tolyl with Phe642 in FGFR1 .

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial vs. antitumor activity?

- Dose-response profiling : Test in parallel against bacterial (e.g., S. aureus) and cancer cell lines. Activity divergence often occurs at higher concentrations (>50 µM) due to off-target membrane disruption .

- Target validation : CRISPR knockout of putative targets (e.g., FGFR1) in cancer cells to confirm mechanism-specific efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.